molecular formula C12H14N2O B8387558 2-(1-Benzylimidazol-4-yl)ethanol

2-(1-Benzylimidazol-4-yl)ethanol

Cat. No.: B8387558
M. Wt: 202.25 g/mol
InChI Key: LKGHCRUXXJSTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzylimidazol-4-yl)ethanol, with a molecular formula of C 12 H 14 N 2 O, is a benzylimidazole derivative of interest in medicinal and organic chemistry research . This compound belongs to the N-substituted imidazole class, a scaffold renowned for its diverse biological activities and utility in drug discovery . The structure features an ethanol group attached to the 4-position of a 1-benzylimidazole ring, making it a valuable synthetic intermediate for further chemical modifications . Researchers utilize this compound as a key building block in the synthesis of more complex molecules. The presence of the ethanol functional group allows for derivatization, while the benzylimidazole core is a common pharmacophore found in compounds with demonstrated biological activity. Notably, related 1-benzylimidazole structures have been studied as inhibitors of enzymes like cytochrome P450 and farnesyltransferase, and have shown potential in antiparasitic research against organisms such as Trypanosoma cruzi and Plasmodium falciparum . The synthesis of such imidazole-based boronic esters, which are crucial for Suzuki cross-coupling reactions, often relies on protected intermediates similar to this compound, highlighting its role in constructing molecular libraries for screening . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1-benzylimidazol-4-yl)ethanol

InChI

InChI=1S/C12H14N2O/c15-7-6-12-9-14(10-13-12)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2

InChI Key

LKGHCRUXXJSTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
2-(1-Benzylimidazol-4-yl)ethanol C₁₂H₁₄N₂O Benzyl (1), Ethanol (4) 202.25 (calc.) Hypothesized enzyme modulation
2-(1-Trityl-1H-imidazol-4-yl)ethanol C₂₄H₂₂N₂O Trityl (1), Ethanol (4) 354.45 Bulky trityl group reduces reactivity; used in protective group chemistry
(2-Benzyl-1H-imidazol-4-yl)methanol C₁₁H₁₂N₂O Benzyl (2), Methanol (4) 188.23 Lower molecular weight; methanol group limits solubility in non-polar solvents

Key Observations :

  • Substituent Position: The placement of the benzyl group (1- vs. 2-position) significantly alters electronic and steric profiles.
  • Side Chain Differences: Ethanol (vs. methanol) increases molecular weight by 14 Da and may improve solubility in aqueous environments due to the additional hydroxyl group.

Preparation Methods

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity but complicate purification.

  • Ether-water biphasic systems : Improve phase separation and reduce byproducts, albeit with lower reaction rates.

  • Ethanol/water mixtures : Balance solubility and environmental safety, favored in industrial settings.

Catalytic Additives

  • PEG-600 : Increases alkylation efficiency by 15–20% via macrocyclic complexation with alkali metal ions.

  • Tetrabutylammonium bromide (TBAB) : Accelerates PTC reactions but degrades at temperatures >90°C.

Purification and Characterization

Crude products often require recrystallization from toluene or ethanol/water mixtures to achieve >98% purity. Column chromatography on silica gel (ethyl acetate/methanol 9:1) resolves residual benzyl halide impurities but is less scalable.

Key characterization data :

  • Melting point : 132–134°C (lit. 131–133°C).

  • ¹H NMR (DMSO-d₆) : δ 7.35–7.45 (m, 5H, Ar-H), 4.97 (d, J = 5.6 Hz, 1H, OH), 4.41 (d, J = 12.0 Hz, 1H, CH₂), 3.65 (t, J = 6.4 Hz, 2H, CH₂OH).

  • ESI-MS : m/z 217.1 [M+H]⁺ .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Benzylimidazol-4-yl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For example, a reflux setup with ethanol as a solvent and glacial acetic acid as a catalyst is effective for similar imidazole derivatives. Reaction optimization may involve adjusting molar ratios (e.g., 1:1 for reactants) and reflux duration (e.g., 4–10 hours). Post-reaction purification via solvent evaporation, filtration, and recrystallization (e.g., using methanol) ensures high yields (70–97%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms the benzyl and imidazole moieties via aromatic proton signals (δ 7.2–7.5 ppm) and ethanol group protons (δ 3.6–4.0 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 216.25 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and imidazole ring vibrations (C=N stretch ~1600 cm⁻¹).
  • Elemental Analysis : Ensures stoichiometric purity .

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–37°C. Monitor degradation via High-Performance Liquid Chromatography (HPLC) at timed intervals. Compare retention times and peak areas to quantify stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) with controlled conditions (e.g., pH, temperature).
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., benzyl or ethanol groups) to isolate bioactive components.
  • Purity Validation : Ensure >95% purity via HPLC or GC-MS to eliminate confounding effects from impurities .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts molecular geometry, dipole moments, and electronic properties.
  • Molecular Dynamics (MD) Simulations : Models solubility and interaction with solvents (e.g., ethanol, water).
  • Thermodynamic Frameworks : Estimate vaporization enthalpies and Gibbs free energy using group contribution methods. Validate predictions against experimental data from PubChem or NIST .

Q. How can reaction kinetics be analyzed to optimize the catalytic efficiency of this compound in multi-step syntheses?

  • Methodological Answer :

  • Rate Law Determination : Use pseudo-first-order conditions to isolate rate constants for individual steps (e.g., imidazole ring formation vs. benzylation).
  • Activation Energy Calculation : Perform Arrhenius analysis by varying reaction temperatures (e.g., 25–80°C).
  • Catalyst Screening : Test acid/base catalysts (e.g., HCl, K₂CO₃) to identify rate-enhancing agents .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for large-scale reactions.
  • Design of Experiments (DoE) : Apply Response Surface Methodology (RSM) to optimize parameters (e.g., solvent volume, reaction time).
  • In-line Purification : Integrate techniques like flash chromatography or crystallization during synthesis .

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